[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892414-79-8
Cat. No.: VC6747821
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892414-79-8 |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.58 |
| IUPAC Name | [5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C27H25N3O3S/c1-16-4-6-18(7-5-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-8-10-21(32-3)11-9-19/h4-11,13,31H,12,14-15H2,1-3H3 |
| Standard InChI Key | UTRFFTWBDGDGNE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s IUPAC name delineates a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen backbone, a fused tricyclic system incorporating one oxygen and three nitrogen atoms. The bicyclo[8.4.0] scaffold is further modified with:
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A 4-methoxyphenyl group at position 5, contributing aromaticity and electron-donating effects.
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A 14-methyl group enhancing hydrophobic interactions.
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A [(4-methylphenyl)methylsulfanyl] moiety at position 7, introducing sulfur-based reactivity and steric bulk.
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A methanol group at position 11, enabling hydrogen bonding and derivatization.
Stereochemical and Conformational Properties
While stereochemical data for this specific compound remain unreported, analogous triazatricyclo structures exhibit planar aromatic regions and chiral centers at bridgehead positions. Molecular modeling suggests that the sulfanyl and methoxy groups induce slight torsional strain, potentially influencing receptor binding.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis likely employs a multicomponent cyclization strategy, inspired by methods for related triazatricyclo systems. Key disconnections include:
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Formation of the oxaza ring via nucleophilic attack of an alcohol on a preformed diazepine intermediate.
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Introduction of the sulfanyl group through thiol-ene click chemistry or SN2 displacement .
Stepwise Synthesis Overview
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Core Assembly: Condensation of a substituted benzaldehyde with a β-keto ester forms the dihydropyrimidine precursor, followed by oxidative cyclization to establish the tricyclic framework .
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Sulfanyl Incorporation: Reaction with 4-methylbenzyl mercaptan under basic conditions installs the thioether linkage .
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Methanol Functionalization: Hydrolysis of a methyl ester to carboxylic acid, followed by reduction, yields the primary alcohol .
Critical Reaction Parameters
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Temperature: Cyclization steps require strict control at 80–100°C to prevent side reactions.
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Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution during ring closure .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
The compound’s logP ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methanol group mitigates hydrophobicity, with predicted aqueous solubility of ~15 µM at pH 7.4 .
Metabolic Stability
In vitro assays with hepatic microsomes indicate moderate clearance, primarily via glucuronidation of the methanol group and oxidative metabolism of the methoxyphenyl ring .
Table 2: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | In silico model |
| Plasma Protein Binding | 89% | QSAR estimation |
| CYP3A4 Inhibition | Moderate (IC₅₀ ~8 µM) | Dockings to |
Biological Activity and Mechanism
Anticancer Screening
Preliminary data on similar structures show pro-apoptotic effects in MCF-7 and A549 cell lines (IC₅₀ 2–5 µM). Mechanistic studies suggest inhibition of tubulin polymerization and interference with mitotic spindle formation.
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s multifunctional structure positions it as a lead for dual-action therapeutics (e.g., antimicrobial-antiproliferative agents). Structural optimization could focus on:
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Bioisosteric replacement of the sulfanyl group to reduce metabolic liability .
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Prodrug derivatization of the methanol moiety to enhance oral bioavailability .
Challenges and Limitations
Current barriers include scale-up inefficiencies in tricyclic synthesis and off-target effects observed in kinase inhibition assays.
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